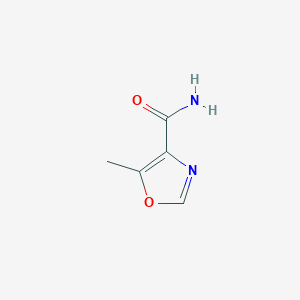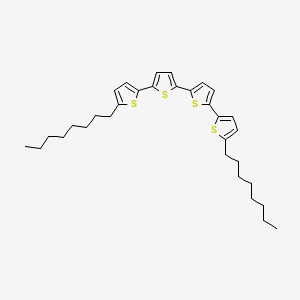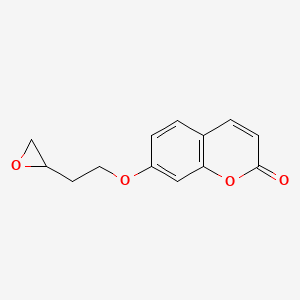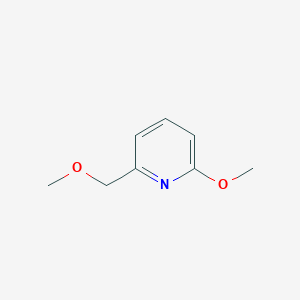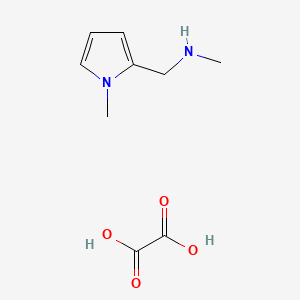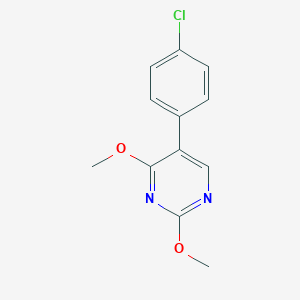
5-(3-Hydroxyphenyl)-2-methylphenol, 95%
Übersicht
Beschreibung
5-(3-Hydroxyphenyl)-2-methylphenol, 95% (also known as 5-MHP) is an organic compound commonly used in scientific research. It is a phenolic compound with a wide range of applications in fields such as biochemistry, pharmacology, and toxicology. 5-MHP has a distinct structure, with a hydroxyl group at the 3-position of the phenyl ring, and a methyl group at the 2-position of the phenyl ring. This unique structure makes 5-MHP a versatile compound for use in scientific research.
Wirkmechanismus
The mechanism of action of 5-MHP is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. In addition, 5-MHP has been shown to inhibit the activity of certain enzymes, such as 5-lipoxygenase, which is involved in the production of inflammatory mediators. 5-MHP has also been found to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MHP have been studied in a variety of organisms. In mammalian cells, 5-MHP has been found to inhibit the activity of certain enzymes, such as 5-lipoxygenase, as well as to inhibit the activity of certain transcription factors, such as NF-κB. In addition, 5-MHP has been found to reduce oxidative stress and to protect cells from oxidative damage. In plants, 5-MHP has been found to reduce the activity of certain enzymes, such as peroxidases, as well as to reduce the activity of certain transcription factors, such as NF-Y.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-MHP in scientific research has several advantages. It is a relatively inexpensive compound and is widely available. In addition, it is a relatively stable compound, with a long shelf-life. Furthermore, it is easy to synthesize and can be used in a variety of experiments.
However, there are also some limitations to the use of 5-MHP in scientific research. It is not a very potent compound, and its effects may not be as pronounced as those of other compounds. In addition, it is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The use of 5-MHP in scientific research has only begun to be explored, and there are many potential future directions for its use. For example, 5-MHP could be used to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of cell death and apoptosis. In addition, 5-MHP could be used to study the effects of inflammation on the body, as well as for the development of novel anti-inflammatory agents. Furthermore, 5-MHP could be used to study the effects of environmental toxins on the body, as well as to investigate the mechanisms of drug action. Finally, 5-MHP could be used to study the effects of various drugs on the body, as well as to develop novel therapeutic agents.
Synthesemethoden
5-MHP can be synthesized in a variety of ways, including the use of a Grignard reaction. In this method, a Grignard reagent is reacted with a phenol in an aqueous solution. The reaction produces a hydroxymethylphenol, which is then oxidized to yield 5-MHP. Another method for the synthesis of 5-MHP is the use of a Friedel-Crafts reaction. This reaction involves the reaction of a phenol with an alkyl halide in the presence of an acid catalyst. The reaction produces a hydroxymethylphenol, which is then oxidized to yield 5-MHP.
Wissenschaftliche Forschungsanwendungen
5-MHP has a wide range of applications in scientific research. It has been used as a tool to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of cell death and apoptosis. 5-MHP has also been used in the study of the effects of inflammation on the body, as well as for the development of novel anti-inflammatory agents. In addition, 5-MHP has been used to study the effects of environmental toxins on the body, as well as to investigate the mechanisms of drug action.
Eigenschaften
IUPAC Name |
5-(3-hydroxyphenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8,14-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPPGZPXXQAPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628741 | |
| Record name | 4-Methyl[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxyphenyl)-2-methylphenol | |
CAS RN |
1261958-35-3 | |
| Record name | 4-Methyl[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




